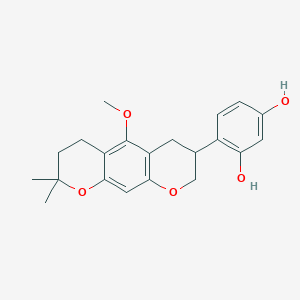
1-Phenethyl-2-pyridone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenethyl-2-pyridone-d5 is a deuterated derivative of 1-Phenethyl-2-pyridone, a compound belonging to the class of pyridones Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen
准备方法
The synthesis of 1-Phenethyl-2-pyridone-d5 can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with phenethylamine in the presence of a palladium catalyst under microwave irradiation can yield 1-Phenethyl-2-pyridone . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
化学反应分析
1-Phenethyl-2-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Phenethyl-2-pyridone-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
作用机制
The mechanism of action of 1-Phenethyl-2-pyridone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-Phenethyl-2-pyridone-d5 can be compared with other similar compounds, such as:
2-Pyridone: A basic pyridone structure with similar chemical properties but lacking the phenethyl group and deuterium labeling.
4-Pyridone: Another isomer of pyridone with the nitrogen atom in a different position, leading to different chemical reactivity.
Pirfenidone: A pyridone derivative used as an antifibrotic agent, with a different substitution pattern and therapeutic applications
The uniqueness of this compound lies in its deuterium labeling, which can provide advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
204.28 g/mol |
IUPAC 名称 |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D |
InChI 键 |
BVHQLHNISFFNNO-FSTBWYLISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=CC=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


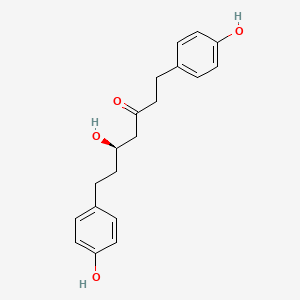
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
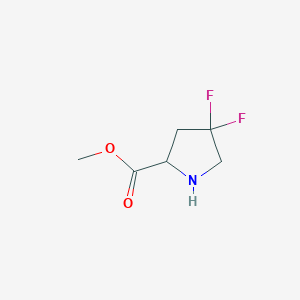
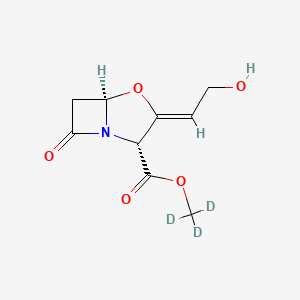
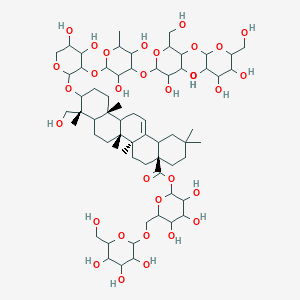
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

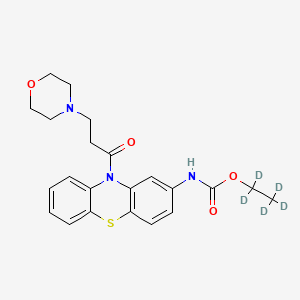
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
